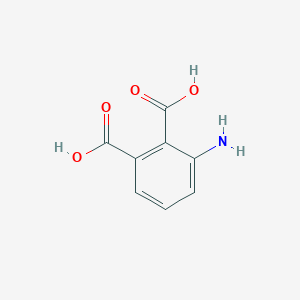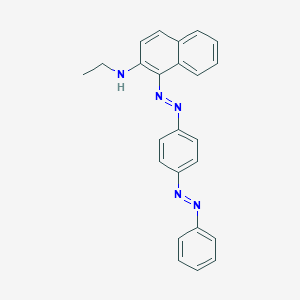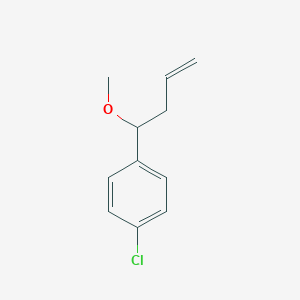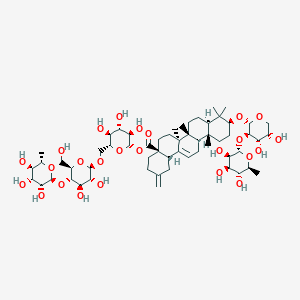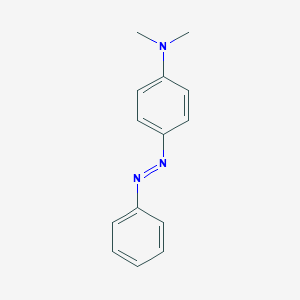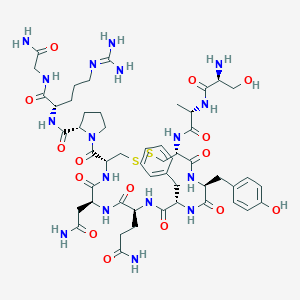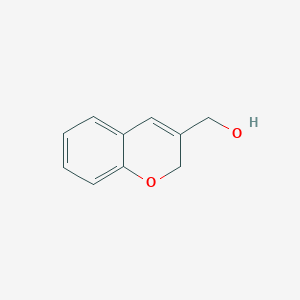
2H-chromen-3-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2H-Chromen-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties
作用机制
Target of Action
The primary targets of 2H-chromen-3-ylmethanol are currently unknown. As a type of chromene, 2H-chromenes are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . .
Biochemical Pathways
Given the chemical complexity of 2H-chromenes, it is likely that multiple pathways could be affected . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
It has a molecular weight of 162.19, a density of 1.2±0.1 g/cm³, and a boiling point of 314.3±31.0 °C at 760 mmHg . These properties could potentially impact the bioavailability of the compound, but more detailed pharmacokinetic studies are needed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a type of chromene, 2H-chromenes are known to be used broadly in materials science and organic synthesis , suggesting that they may have significant effects at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromen-3-ylmethanol typically involves the cyclization of salicylaldehyde derivatives. One common method is the reaction of salicylaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, to form the chromene ring. The resulting product is then reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as tetra-n-butylammonium fluoride (TBAF) are sometimes used to facilitate the reaction .
化学反应分析
Types of Reactions: 2H-Chromen-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2H-chromen-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2H-chromen-3-ylmethane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 2H-chromen-3-carboxylic acid.
Reduction: 2H-chromen-3-ylmethane.
Substitution: Substituted chromenes depending on the nucleophile used.
相似化合物的比较
- 2H-Chromen-3-ylmethane
- 2H-Chromen-3-carboxylic acid
- 2H-Chromen-3-yl acetate
Comparison: 2H-Chromen-3-ylmethanol is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. Compared to 2H-chromen-3-ylmethane, it has higher polarity and can form hydrogen bonds, influencing its solubility and interaction with biological targets. The carboxylic acid derivative, on the other hand, is more acidic and can participate in different types of chemical reactions .
属性
IUPAC Name |
2H-chromen-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFNZYYNUQDAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380184 |
Source


|
| Record name | 2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115822-61-2 |
Source


|
| Record name | 2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the interaction between (3R)-3,4-dihydro-2H-chromen-3-ylmethanol and HIV-1 integrase?
A: HIV-1 integrase is a viral enzyme crucial for the integration of the HIV genome into the host cell's DNA, a vital step for viral replication. Inhibiting this enzyme is a key strategy in developing antiretroviral therapies against HIV. The study investigates the binding of (3R)-3,4-dihydro-2H-chromen-3-ylmethanol to the core domain of HIV-1 integrase []. This research provides valuable insights into the compound's potential as a lead compound for developing novel HIV-1 integrase inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
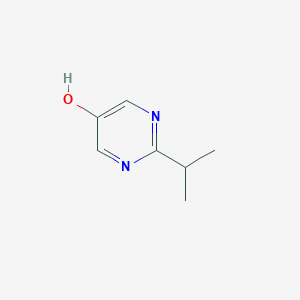
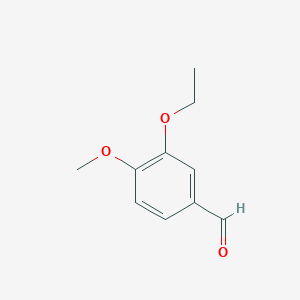
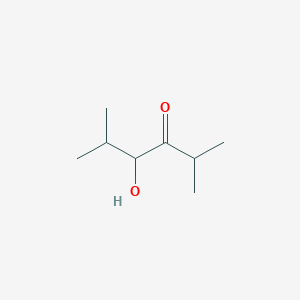
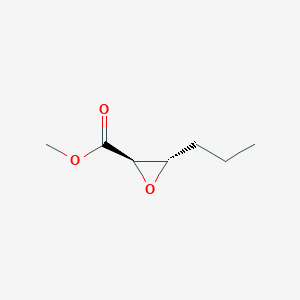
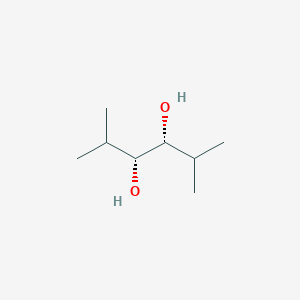
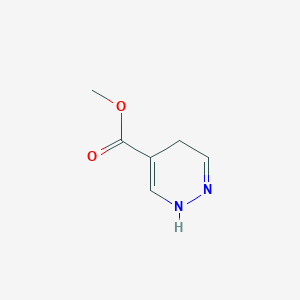
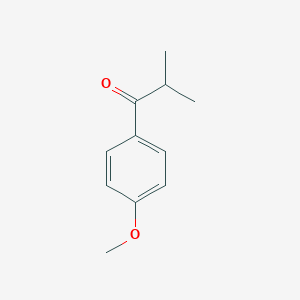
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
